

Technical Guide: Physical Properties of 4-(Furan-2-yl)butan-2-amine

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Compound of Interest

Compound Name: 4-(Furan-2-yl)butan-2-amine

Cat. No.: B1272491

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Introduction

4-(Furan-2-yl)butan-2-amine is a primary amine containing a furan moiety. Its structural features make it a potential building block in medicinal chemistry and materials science. A thorough understanding of its physical properties is essential for its application in research and development, including reaction design, purification, formulation, and safety assessments. This technical guide provides a summary of the available physical and chemical data for **4-(Furan-2-yl)butan-2-amine** and a representative experimental protocol for its synthesis.

Core Physical and Chemical Properties

A compilation of the known physical and chemical properties of **4-(Furan-2-yl)butan-2-amine** is presented below. It is important to note that some experimental values, such as melting point and detailed solubility, are not readily available in the public domain. The provided data is a combination of supplier information and predicted values.

Table 1: Physical and Chemical Properties of **4-(Furan-2-yl)butan-2-amine**

Property	Value	Source
Molecular Formula	C ₈ H ₁₃ NO	--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight	139.20 g/mol	--INVALID-LINK--[1]
CAS Number	768-57-0	--INVALID-LINK--[1]
Boiling Point	198.1°C at 760 mmHg	--INVALID-LINK--[3]
No data available	--INVALID-LINK--[1]	
Density	0.979 g/cm ³	--INVALID-LINK--[3]
Flash Point	73.6°C	--INVALID-LINK--[3]
Melting Point	Not available	
Solubility	Not available	
Appearance	Not specified	
XlogP (Predicted)	1.5	--INVALID-LINK--[2]

Note: There is conflicting information regarding the boiling point. Researchers should verify this property experimentally.

Experimental Protocols

A specific, peer-reviewed synthesis protocol for **4-(Furan-2-yl)butan-2-amine** is not readily available. However, a common and effective method for the synthesis of primary amines from ketones is reductive amination. The following is a representative protocol for the synthesis of **4-(Furan-2-yl)butan-2-amine** from its corresponding ketone, 4-(furan-2-yl)butan-2-one.

Synthesis of **4-(Furan-2-yl)butan-2-amine** via Reductive Amination

This protocol is based on general procedures for the reductive amination of ketones using ammonia and a reducing agent.

Materials:

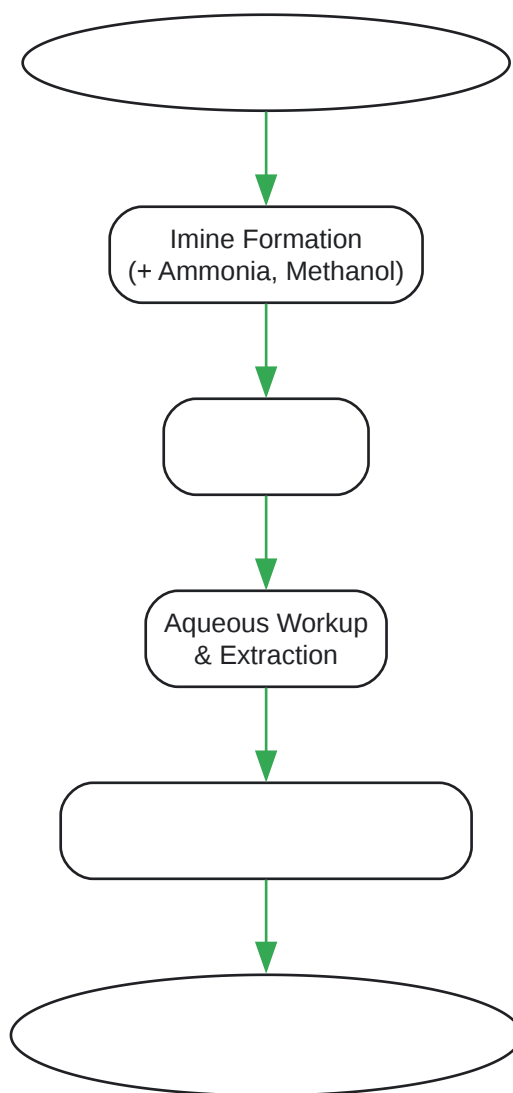
- 4-(Furan-2-yl)butan-2-one
- Ammonia (e.g., 7N solution in methanol)
- Sodium borohydride (NaBH_4) or sodium cyanoborohydride (NaBH_3CN)
- Titanium(IV) isopropoxide (optional, as a Lewis acid catalyst)
- Anhydrous methanol or ethanol
- Diethyl ether or dichloromethane (for extraction)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Standard glassware for workup and purification

Procedure:

- Imine Formation:
 - In a round-bottom flask, dissolve 4-(furan-2-yl)butan-2-one (1 equivalent) in anhydrous methanol or ethanol.
 - To this solution, add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents).
 - If using a catalyst, add titanium(IV) isopropoxide (1-1.5 equivalents) to the mixture.

- Stir the reaction mixture at room temperature for 1-4 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Reduction:
 - Cool the reaction mixture in an ice bath.
 - Slowly add sodium borohydride (1.5-2 equivalents) or sodium cyanoborohydride (1.5-2 equivalents) in small portions. Caution: Hydrogen gas may be evolved.
 - Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS.
- Workup and Purification:
 - Quench the reaction by the slow addition of water.
 - Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
 - Partition the residue between diethyl ether or dichloromethane and a saturated aqueous solution of sodium bicarbonate.
 - Separate the organic layer, and extract the aqueous layer with two additional portions of the organic solvent.
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
 - The crude amine can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Visualizations

Diagram 1: Synthetic Workflow for **4-(Furan-2-yl)butan-2-amine**[Click to download full resolution via product page](#)

Caption: Reductive amination workflow.

Signaling Pathways

Based on a comprehensive search of publicly available scientific literature, there is no information available regarding the involvement of **4-(Furan-2-yl)butan-2-amine** in any biological signaling pathways. This compound is primarily available as a chemical intermediate, and its biological activity has not been extensively characterized.

Disclaimer

This document is intended for informational purposes for qualified researchers and scientists. The physical properties and experimental protocols are based on available data and may require verification. All chemical syntheses should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The user is solely responsible for all safety precautions.

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References

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